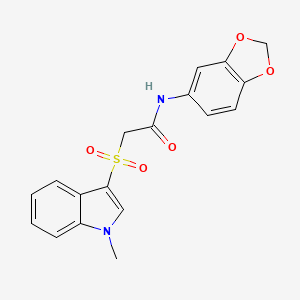

![molecular formula C13H15N3O4S B2734168 4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide CAS No. 442654-15-1](/img/structure/B2734168.png)

4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enzyme Inhibition and Molecular Docking Studies

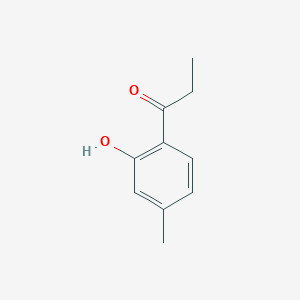

- Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde, closely related to the compound , have shown inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase. Molecular docking studies suggest that these compounds can bind effectively into the enzyme's active sites, offering potential applications in designing enzyme inhibitors (Alyar et al., 2019).

Antimicrobial Activity

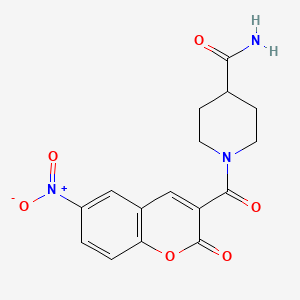

- Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds, which include functionalities similar to 4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide, have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab et al., 2017).

Cardiac Electrophysiological Activity

- Related compounds, particularly N-substituted imidazolylbenzamides or benzene-sulfonamides, have shown potency in in vitro cardiac electrophysiological assays, indicating potential applications in the development of selective class III antiarrhythmic drugs (Morgan et al., 1990).

Synthetic Applications

- The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, demonstrating their versatility as building blocks in organic synthesis. This includes the synthesis of pyrazolo[3,4-b]pyridines and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, showcasing their utility in creating complex molecular architectures (Darweesh et al., 2016).

Antitumor Activity

- Conjugates of acridine-acetazolamide and derivatives, incorporating sulfamoyl and dimethylamino groups similar to the compound , have been evaluated as inhibitors of carbonic anhydrases. These studies not only reveal potential therapeutic applications but also contribute to the understanding of structure-activity relationships in drug design (Ulus et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-8-12(15-20-9)14-13(17)10-4-6-11(7-5-10)21(18,19)16(2)3/h4-8H,1-3H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQXIDGGEKRZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)

![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)

![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)

![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)

![1-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2734102.png)

![2-chloro-N-{2-[(1-methylpiperidin-4-yl)amino]phenyl}pyridine-4-carboxamide](/img/structure/B2734105.png)